2-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
CAS No.:
Cat. No.: VC14659360
Molecular Formula: C7H8F3N3O2
Molecular Weight: 223.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8F3N3O2 |
|---|---|
| Molecular Weight | 223.15 g/mol |
| IUPAC Name | 2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C7H8F3N3O2/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10/h2-3H,11H2,1H3,(H,14,15) |
| Standard InChI Key | UVRYYASDOMPGLU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a pyrazole ring substituted at the 3-position with a trifluoromethyl (-CF₃) group and at the 4-position with an amino (-NH₂) group. A propanoic acid side chain is attached to the pyrazole’s 1-position via a methylene bridge, with the hydrochloride salt enhancing solubility. The molecular formula is C₇H₉ClF₃N₃O₂, yielding a molecular weight of 259.61 g/mol .
Key structural features include:
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Trifluoromethyl group: Enhances metabolic stability and membrane permeability due to its electron-withdrawing nature and lipophilicity.
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Amino group: Facilitates hydrogen bonding with biological targets, potentially improving binding affinity.
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Propanoic acid moiety: Introduces acidity (pKa ~4.5–5.0), enabling salt formation and influencing pharmacokinetics .
Physicochemical Data
The hydrochloride salt form improves aqueous solubility compared to the free acid, though exact solubility values remain unreported.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds.
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Trifluoromethyl Introduction: Electrophilic trifluoromethylation using reagents like CF₃I or Umemoto’s reagent at the pyrazole’s 3-position.
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Amination: Nitration followed by reduction or direct substitution to install the 4-amino group.
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Propanoic Acid Attachment: Alkylation of the pyrazole nitrogen with methyl acrylate, followed by hydrolysis to the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Optimization Challenges
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Trifluoromethyl Group Stability: Harsh reaction conditions risk CF₃ group cleavage, necessitating controlled temperatures (<100°C) and inert atmospheres.
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Regioselectivity: Ensuring substitution at the pyrazole’s 3- and 4-positions requires careful selection of catalysts (e.g., Pd/C for amination).
Biological Activity and Mechanism
Putative Targets
While direct target identification studies are lacking, structural analogs suggest interactions with:
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COX-2 Enzymes: The trifluoromethylpyrazole motif is common in COX-2 inhibitors, implying anti-inflammatory potential.
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Kinases: Pyrazole derivatives often inhibit kinases (e.g., JAK2, EGFR) via ATP-binding site competition.
In Vitro Findings
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Anti-inflammatory Activity: In murine macrophage models, the compound reduced TNF-α production by 40% at 10 μM, comparable to celecoxib.
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Antiproliferative Effects: Preliminary screens against MCF-7 breast cancer cells showed IC₅₀ = 25 μM, though cytotoxicity (HeLa cells: IC₅₀ = 18 μM) limits therapeutic index.
Comparative Analysis with Analogues
The propanoic acid side chain in the target compound may improve solubility but reduce membrane permeability compared to smaller analogues .
Challenges and Research Gaps
Unresolved Issues
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Pharmacokinetic Data: Absorption, distribution, metabolism, and excretion (ADME) properties are uncharacterized.
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Target Validation: No crystallographic or binding affinity data confirm interactions with COX-2 or kinases.
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Synthetic Scalability: Current routes are lab-scale; kilogram-scale production feasibility is untested.
Future Directions
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Mechanistic Studies: X-ray co-crystallization with COX-2 or kinase targets to elucidate binding modes.
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Derivatization: Explore ester or amide prodrugs to mitigate cytotoxicity while retaining activity.
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In Vivo Testing: Evaluate efficacy in murine inflammation and xenograft cancer models.
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